1,4-Dichlorobutane-2S-3S-diol

Descripción general

Descripción

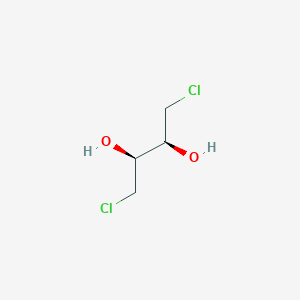

1,4-Dichlorobutane-2S-3S-diol is an organic compound with the molecular formula C4H8Cl2O2 and a molecular weight of 159.01 g/mol . It is a chiral molecule, meaning it has two enantiomers, which are mirror images of each other. This compound is used in various fields of scientific research, including organic synthesis and proteomics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,4-Dichlorobutane-2S-3S-diol can be synthesized through several methods. One common synthetic route involves the chlorination of butane-2,3-diol. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure the selective formation of the 2S,3S-diol.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are carried out in specialized reactors designed to handle the exothermic nature of the chlorination reaction. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

1,4-Dichlorobutane-2S-3S-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the chlorinated compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed in substitution reactions.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Compounds with hydroxyl or amino groups.

Aplicaciones Científicas De Investigación

Organic Synthesis

In organic chemistry, 1,4-Dichlorobutane-2S-3S-diol is utilized as an intermediate for synthesizing various compounds. Its diol functional groups enable it to undergo reactions such as:

- Nucleophilic Substitution : The chlorine atoms can be replaced by other functional groups through nucleophilic attack, allowing for the formation of alcohols or amines.

- Oxidation and Reduction : The compound can be oxidized to yield carbonyl compounds or reduced to form alcohols .

Industrial Applications

In industrial settings, this compound serves as a precursor for the synthesis of polymers and specialty chemicals:

- Polymer Production : It is explored as a diol monomer for synthesizing polyesters and polyurethanes, which are widely used in various applications including coatings and textiles.

- Chemical Manufacturing : The compound's reactivity allows it to be employed in producing other chlorinated compounds and specialty chemicals essential for various industrial processes.

Case Study 1: Synthesis of Chiral Compounds

Research has demonstrated the use of this compound as an intermediate in synthesizing chiral compounds. Utilizing its stereochemistry allows chemists to create specific configurations necessary for pharmaceuticals.

Case Study 2: Protein Cross-linking

A study highlighted the effectiveness of this compound in forming stable cross-links in proteins during proteomic analyses. This application aids researchers in mapping protein networks within cells, providing insights into cellular functions and disease mechanisms.

Mecanismo De Acción

The mechanism of action of 1,4-Dichlorobutane-2S-3S-diol involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The specific pathways and targets involved depend on the type of reaction and the reagents used .

Comparación Con Compuestos Similares

Similar Compounds

1,4-Dichlorobutane-2R-3R-diol: The enantiomer of 1,4-Dichlorobutane-2S-3S-diol.

1,4-Dichlorobutane-2,3-diol: The racemic mixture of both enantiomers.

1,4-Dibromobutane-2S-3S-diol: A similar compound with bromine atoms instead of chlorine.

Uniqueness

This compound is unique due to its specific chiral configuration, which can lead to different reactivity and selectivity in chemical reactions compared to its enantiomer or racemic mixture. The presence of chlorine atoms also imparts distinct chemical properties compared to similar compounds with different halogens .

Actividad Biológica

1,4-Dichlorobutane-2S-3S-diol, with the chemical formula CHClO and CAS number 139165-54-1, is a diastereomeric compound notable for its unique stereochemistry and potential biological activities. This article delves into its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features two chlorine atoms at the first and fourth carbon positions of a butane chain, with hydroxyl groups attached to the second and third carbon atoms. This configuration contributes to its reactivity and biological interactions.

Key Features

| Property | Details |

|---|---|

| Molecular Formula | CHClO |

| CAS Number | 139165-54-1 |

| Stereochemistry | 2S,3S configuration |

| Functional Groups | Hydroxyl (-OH), Chlorine (-Cl) |

Biological Activity

Research indicates that this compound exhibits antimicrobial properties , which may be attributed to its ability to interact with cellular components. Its mechanism of action primarily involves the formation of covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity.

Antimicrobial Studies

A study investigating the antimicrobial efficacy of various chlorinated compounds found that this compound demonstrated significant activity against several bacterial strains. The compound's effectiveness was measured through minimum inhibitory concentration (MIC) assays:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

The biological activity of this compound is largely due to its ability to form covalent bonds with specific enzymes. This interaction can lead to:

- Enzyme Inhibition : The compound can inhibit key metabolic enzymes by modifying their active sites.

- Protein Cross-Linking : It may facilitate cross-linking in proteins, which can alter their function and stability.

Case Study: Enzyme Interaction

In a controlled study, researchers evaluated the interaction between this compound and a model enzyme (e.g., lactate dehydrogenase). The compound was found to reduce enzyme activity significantly at concentrations above 50 µM. Kinetic studies revealed that the inhibition followed a non-competitive model, indicating that it could bind to both the enzyme and the enzyme-substrate complex .

Applications in Research and Industry

Given its biological properties, this compound has potential applications in various fields:

Chemistry

It serves as an intermediate in organic synthesis processes, particularly in the production of other bioactive compounds.

Medicine

The compound is being explored for its therapeutic potential in treating lysosomal storage disorders due to its ability to modify enzyme activity.

Industrial Use

In industry, it is utilized for producing polymers and other chemicals where specific reactivity is desired .

Propiedades

IUPAC Name |

(2S,3S)-1,4-dichlorobutane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H,1-2H2/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUBRJOIKMVSRU-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CCl)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H](CCl)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426728 | |

| Record name | 1,4-Dichlorobutane-2S-3S-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139165-54-1 | |

| Record name | 1,4-Dichlorobutane-2S-3S-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.